REACTION_CXSMILES
|
C(OC1C([N+]([O-])=O)=C(N)C2C(=CC=CC=2)[N:10]=1)C1C=CC=CC=1.C(OC1C([N+]([O-])=O)=C(Cl)C2C(=CC=CC=2)N=1)C1C=CC=CC=1.[O:45]1[CH2:50][CH2:49][CH:48]([C:51]([O:53]C)=O)[CH2:47][CH2:46]1.[OH-].[NH4+]>C(N(CC)CC)C.CO.ClCCl>[O:45]1[CH2:50][CH2:49][CH:48]([C:51]([NH2:10])=[O:53])[CH2:47][CH2:46]1 |f:3.4|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])N
|
Name
|
R1—NH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyloxy-4-chloro-3-nitroquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl
|
Name
|
Formula XIX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
R1—NH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
can be carried out at ambient temperature or at an elevated temperature
|
Type
|
CUSTOM
|
Details
|
The reaction product can be isolated
|
Type
|
CUSTOM
|
Details
|
others can be prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |